molecular formula C9H8N2O6 B1230788 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid CAS No. 162252-45-1

4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid

Número de catálogo: B1230788
Número CAS: 162252-45-1
Peso molecular: 240.17 g/mol
Clave InChI: JIDRTCHFBHJIDG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid (C₉H₈N₂O₆) is a synthetic benzoic acid derivative designed as an inhibitor of influenza virus neuraminidase, a critical enzyme for viral replication . The compound crystallizes as hydrogen-bonded dimers, with substituents at positions 3, 4, and 5 contributing to its structural and functional properties:

  • Position 4: Acetylamino (-NHCOCH₃) group, with a dihedral angle of 37.3° relative to the benzene ring.
  • Position 3: Hydroxyl (-OH) group, forming hydrogen bonds critical for dimerization .
  • Position 5: Nitro (-NO₂) group, a strong electron-withdrawing moiety influencing electronic distribution and acidity .

The crystal structure is stabilized by intermolecular hydrogen bonds between the hydroxyl, nitro, and carboxyl groups, which also facilitate binding to neuraminidase’s active site .

Propiedades

IUPAC Name

4-acetamido-3-hydroxy-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O6/c1-4(12)10-8-6(11(16)17)2-5(9(14)15)3-7(8)13/h2-3,13H,1H3,(H,10,12)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDRTCHFBHJIDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1O)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391837
Record name 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162252-45-1
Record name 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Análisis Bioquímico

Biochemical Properties

4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with neuraminidase, an enzyme that catalyzes the removal of terminal sialic acid residues from viral and cellular glycoconjugates This interaction is crucial for understanding the compound’s potential antiviral properties

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with neuraminidase can affect viral replication and infection processes. Moreover, its impact on gene expression and cellular metabolism may lead to changes in cell growth, differentiation, and apoptosis. These effects highlight the compound’s potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with neuraminidase results in the cleavage of terminal sialic acids, facilitating viral budding and release. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular processes, including changes in cell viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic benefits, such as antiviral activity and modulation of cellular processes. Higher doses can lead to toxic or adverse effects, including cellular damage and organ toxicity. Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound may participate in pathways related to amino acid metabolism, influencing the production and degradation of specific metabolites. These interactions can have significant implications for cellular metabolism and overall physiological function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments can affect its activity and function. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its localization in the endoplasmic reticulum or mitochondria can influence its interactions with other biomolecules and its overall efficacy. Understanding the subcellular distribution of this compound is vital for elucidating its mechanism of action and potential therapeutic applications.

Actividad Biológica

4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid (CAS No. 162252-45-1) is an organic compound notable for its potential biological activities, particularly as an inhibitor of neuraminidase enzymes in influenza viruses. This article delves into its biological activity, mechanisms, synthesis methods, and comparative analysis with other compounds.

Chemical Structure and Properties

  • Molecular Formula : C₉H₈N₂O₆
  • Molecular Weight : Approximately 240.17 g/mol
  • Functional Groups : Acetylamino, hydroxyl, and nitro groups attached to a benzoic acid backbone.

The compound is characterized by its ability to form hydrogen-bonded dimers, which may influence its biological interactions and stability in solution .

This compound primarily acts as a neuraminidase inhibitor. Neuraminidase is an enzyme crucial for the influenza virus's life cycle, facilitating the release of new viral particles from infected cells by cleaving sialic acid residues on glycoproteins. By inhibiting this enzyme, the compound prevents the virus from spreading within the host.

Proposed Mechanism:

  • Binding : The compound binds to the active site of neuraminidase.
  • Inhibition : This binding disrupts the enzyme's ability to cleave sialic acids, thereby limiting viral replication and spread.

Antiviral Activity

Research indicates that this compound exhibits moderate inhibitory activity against neuraminidase from various influenza virus strains. In vitro studies have demonstrated that the compound can reduce viral replication rates significantly .

Comparative Analysis with Other Compounds

The following table summarizes key features of this compound in comparison to structurally similar compounds:

Compound NameStructureKey Features
This compound C₉H₈N₂O₆Neuraminidase inhibitor; moderate activity
Zanamivir C₁₄H₁₈N₄O₇Potent neuraminidase inhibitor; complex structure
Acetaminophen (Paracetamol)C₈H₉N₂O₂Analgesic properties; no antiviral activity

This comparison highlights the potential of this compound as a foundational structure for developing more potent antiviral agents.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions involving:

  • Nitration : Introduction of the nitro group onto a benzoic acid derivative.
  • Acetylation : Introduction of the acetylamino group via acetic anhydride or acetyl chloride.
  • Hydroxylation : Hydroxyl group addition through appropriate electrophilic substitution reactions.

These methods can be optimized based on desired yield and purity.

Case Studies

  • Influenza Virus Studies : In vitro assays have shown that this compound significantly reduces viral titers in infected cell cultures by inhibiting neuraminidase activity .
  • Structural Analysis : X-ray crystallography has elucidated the three-dimensional arrangement of atoms in the compound, providing insights into its binding interactions with neuraminidase .

Aplicaciones Científicas De Investigación

Antiviral Research

The primary application of 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid is as a neuraminidase inhibitor in antiviral research targeting influenza viruses. Its mechanism involves binding to the neuraminidase enzyme, inhibiting its function and thereby preventing the release of new viral particles from infected cells. Studies indicate that this compound demonstrates moderate inhibitory activity against various strains of influenza, making it a valuable candidate for further drug development aimed at enhancing its efficacy against viral infections.

Analgesic Activity

Research has shown that derivatives of this compound exhibit significant analgesic properties . In vivo studies demonstrated that doses around 20 mg/kg significantly reduced pain activity compared to control groups. This analgesic effect is attributed to its interaction with cyclooxygenase-2 (COX-2) receptors, which are crucial in pain modulation.

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties . In experimental models involving carrageenan-induced paw edema, it significantly reduced edema formation, indicating its potential as an anti-inflammatory agent.

Antioxidant Activity

The presence of the hydroxyl group contributes to the compound's antioxidant capacity . Studies have demonstrated its ability to scavenge free radicals, thus protecting cells from oxidative stress, which is linked to various chronic diseases.

Case Study: Antiviral Efficacy

In a study assessing the antiviral efficacy of this compound against influenza viruses, researchers conducted biochemical assays measuring enzyme activity in the presence of varying concentrations of the compound. The results indicated that while the compound exhibited moderate inhibitory activity against neuraminidase, it serves as a foundational structure for developing more potent inhibitors.

Case Study: Analgesic Properties

A comparative study evaluated the analgesic effects of this compound against standard analgesics in animal models. The findings revealed that at specified doses, it significantly alleviated pain compared to untreated controls, indicating its potential for pain management applications.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Analysis and Electronic Effects

The biological and chemical properties of benzoic acid derivatives are heavily influenced by substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison
Compound Name Position 4 Position 3 Position 5 Molecular Weight (g/mol) Key Functional Groups Biological Activity
4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid Acetylamino Hydroxy Nitro 240.17 -COOH, -NHCOCH₃, -OH, -NO₂ Influenza neuraminidase inhibitor
4-Acetamido-3-amino-5-hydroxybenzoic acid Acetylamino Amino Hydroxy 226.19 -COOH, -NHCOCH₃, -NH₂, -OH Not reported
4-Hydroxy-3-methoxy-5-nitrobenzoic acid Hydroxy Methoxy Nitro 227.14 -COOH, -OCH₃, -NO₂ Not reported
3-Bromo-4-hydroxy-5-nitrobenzoic acid Bromo Hydroxy Nitro 277.99 -COOH, -Br, -OH, -NO₂ Not reported
Methyl 4-Amino-3-methoxy-5-nitrobenzoate Amino Methoxy Nitro 226.19 -COOCH₃, -NH₂, -OCH₃, -NO₂ Not reported

Functional Group Impact on Properties

Nitro (-NO₂) vs. Amino (-NH₂) at Position 5: The nitro group in the target compound enhances acidity (pKa ~1–2 for -NO₂ vs. ~4–5 for -NH₂) due to its electron-withdrawing nature, promoting ionization of the carboxylic acid in physiological conditions . This ionization is critical for ionic interactions with neuraminidase’s active site.

Hydroxy (-OH) vs. Methoxy (-OCH₃) at Position 3 :

  • The hydroxyl group in the target compound participates in hydrogen bonding, stabilizing dimer formation and enzyme interactions . Methoxy substitution (e.g., 4-Hydroxy-3-methoxy-5-nitrobenzoic acid) eliminates this hydrogen-bonding capacity, reducing polar interactions but increasing lipophilicity .

Acetylamino (-NHCOCH₃) vs. Halogen (-Br) at Position 4: The acetylamino group acts as both a hydrogen-bond donor (N-H) and acceptor (C=O), enhancing binding versatility . In contrast, bromine in 3-Bromo-4-hydroxy-5-nitrobenzoic acid introduces steric bulk and electronegativity, which may disrupt binding geometry .

Carboxylic Acid (-COOH) vs.

Q & A

Q. What are the recommended synthetic routes for 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid, and how can purity be optimized?

Synthesis typically involves sequential functionalization of a benzoic acid scaffold. A plausible route includes:

Nitration : Introduce the nitro group at the 5-position using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize byproducts.

Acetylation : Protect the amino group via reaction with acetic anhydride in anhydrous conditions.

Hydroxylation : Oxidative or electrophilic substitution to install the hydroxyl group at the 3-position.
Purification involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane). Purity ≥95% is achievable with careful solvent selection .

Q. Which analytical techniques are most effective for structural characterization?

  • X-ray crystallography : Resolve absolute configuration using SHELX software for refinement, particularly effective for nitro and acetylamino group positioning .
  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ identifies proton environments (e.g., hydroxyl at δ 10–12 ppm, nitro group deshielding effects).
  • FT-IR : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for acetyl, O–H stretch at ~3200 cm⁻¹) .

Q. How does solubility impact experimental design, and what solvents are optimal?

The compound’s solubility profile dictates reaction and crystallization conditions:

SolventSolubility (mg/mL)Application
Water<1Limited use
Ethanol~20Recrystallization
DMSO~50NMR/biological assays
Low water solubility necessitates organic solvents for reactions. Use ethanol for recrystallization to balance yield and purity .

Advanced Questions

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing. Mitigation strategies:

  • Variable-temperature NMR : Probe conformational flexibility.
  • DFT calculations : Compare experimental and computed chemical shifts (Gaussian or ORCA software).
  • Multi-technique validation : Cross-reference IR, mass spectrometry, and X-ray data .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Nitro and hydroxyl groups may cause disorder due to rotational freedom or hydrogen bonding. Solutions:

  • SHELXL restraints : Apply ISOR/DFIX commands to refine anisotropic displacement parameters.
  • High-resolution data : Use synchrotron radiation (λ < 1 Å) to improve electron density maps.
  • Twinned crystals : Employ TWIN/BASF commands in SHELX for deconvoluting overlapping reflections .

Q. How does the compound’s stability influence storage and reaction conditions?

  • Thermal stability : Decomposes above 200°C; avoid prolonged heating during synthesis.
  • Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent nitro group reduction.
  • pH sensitivity : Susceptible to hydrolysis in strongly acidic/basic conditions; maintain neutral pH in aqueous mixtures .

Q. What advanced chromatographic methods are suitable for detecting trace impurities?

  • HPLC-MS : Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) with ESI+ mode for ionizing polar groups.
  • UHPLC-PDA : Detect nitro-aromatic UV absorption at 254 nm.
  • Chiral columns : Resolve enantiomeric impurities if asymmetric synthesis is attempted .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.